molecular formula C10H18N6OS B13804705 1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;hydrate CAS No. 85359-88-2

1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;hydrate

Cat. No.: B13804705
CAS No.: 85359-88-2
M. Wt: 270.36 g/mol
InChI Key: FHRBVJBQJYLFAS-UHFFFAOYSA-N
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Description

1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;hydrate is a chemical compound known for its role as an impurity in cimetidine, a histamine H2 receptor antagonist used to treat ulcers and gastroesophageal reflux disease (GERD) . This compound is characterized by its unique structure, which includes an imidazole ring and a guanidine group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine typically involves the reaction of intermediate compounds under specific conditions. One common method includes the reaction of 2-aminoethanethiol hydrochloride with intermediate compounds in the presence of hydrogen bromide, followed by neutralization with potassium carbonate . This process results in the formation of the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the consistency and quality of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the desired purity levels required for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The imidazole ring allows for substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve halogenating agents and nucleophiles under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of 1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine is not well-documented. its structural components suggest potential interactions with biological targets similar to those of cimetidine. The imidazole ring may interact with histamine receptors, while the guanidine group could influence enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its role as an impurity in cimetidine highlights its relevance in pharmaceutical quality control and research .

Properties

CAS No.

85359-88-2

Molecular Formula

C10H18N6OS

Molecular Weight

270.36 g/mol

IUPAC Name

1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;hydrate

InChI

InChI=1S/C10H16N6S.H2O/c1-8-9(16-7-15-8)5-17-4-3-13-10(12-2)14-6-11;/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14);1H2

InChI Key

FHRBVJBQJYLFAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)CSCCNC(=NC)NC#N.O

Origin of Product

United States

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